molecular formula C14H10Cl2N2O4 B11546703 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol

Cat. No.: B11546703
M. Wt: 341.1 g/mol
InChI Key: KNWWFTXMHWVFBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol typically involves the condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol. The reaction mixture is refluxed for several hours, and the resulting product is recrystallized from anhydrous tetrahydrofuran to obtain yellow block crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in a variety of functionalized phenols .

Scientific Research Applications

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-3-2-10(6-11(13)16)17-7-8-4-9(15)5-12(14(8)19)18(20)21/h2-7,19H,1H3

InChI Key

KNWWFTXMHWVFBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Cl

Origin of Product

United States

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